![molecular formula C22H25N5O B2705002 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide CAS No. 1358095-01-8](/img/structure/B2705002.png)
3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a piperidino group, and a quinazolinyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidino Group: The piperidino group can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups on the quinazoline ring.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C19H24N4O
- Molecular Weight : 320.42 g/mol
- IUPAC Name : 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide
The compound features a quinazoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have explored the antimicrobial potential of compounds related to quinazoline derivatives. The presence of the dimethylamino group enhances the compound's solubility and biological activity.
- Case Study : A study evaluated various quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to this compound showed significant inhibition, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3a | 6.25 | Mycobacterium smegmatis |
9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Properties
Quinazoline derivatives are recognized for their anticancer activities, particularly in targeting various cancer cell lines.
- Case Study : Research indicated that compounds with similar structures demonstrated cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in tumor progression .
Neurological Research
The piperidine moiety in the compound suggests potential applications in neurological disorders.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N~3~-(4-piperidino-7-quinazolinyl)nicotinamide: Shares a similar quinazoline core but differs in the substituents attached to the core structure.
2-phenoxy-N-(4-piperidino-7-quinazolinyl)acetamide: Another quinazoline derivative with different functional groups attached to the quinazoline ring.
Uniqueness
3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanism of action, efficacy in various studies, and pharmacokinetic properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a quinazoline core, which is known for its diverse biological activities, including anti-cancer properties.
Research indicates that this compound acts primarily as a selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). The PI3K pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in tumorigenesis. The compound exhibits significant selectivity towards PI3Kα over other isoforms, which is critical for minimizing side effects while maximizing therapeutic efficacy .
In Vitro Studies
In vitro studies have demonstrated that the compound has potent inhibitory effects on PI3Kα with an IC50 value of 1.8 nM, indicating strong enzymatic inhibition. Additionally, it shows cellular selectivity with an IC50 value of 12.1 nM against pAkt S473, a downstream target of PI3K signaling .
In Vivo Studies
In vivo studies utilizing mouse models have shown that the compound effectively inhibits tumor growth in xenograft models of breast cancer. Administration at a dose of 30 mg/kg resulted in significant tumor size reduction compared to control groups. Notably, the compound was well-tolerated with minimal toxicity observed in treated animals .
Pharmacokinetic Profile
A comprehensive pharmacokinetic evaluation revealed that the compound has favorable absorption characteristics:
- Oral Bioavailability : Approximately 59%
- Plasma Half-Life : 0.966 hours in mice
- Volume of Distribution (Vd) : 0.179 L/kg
- Clearance Rate (Cl) : 4.16 mL/min/kg .
These properties suggest that the compound can maintain effective concentrations in systemic circulation, which is essential for its therapeutic application.
Case Study 1: Breast Cancer Model
In a study involving BT-474 human breast ductal carcinoma xenografts, treatment with the compound led to a significant reduction in tumor volume after three weeks of daily administration. The tumors exhibited a marked decrease in proliferation markers, indicating effective inhibition of cancer cell growth .
Case Study 2: Selectivity and Toxicity Assessment
Another study assessed the selectivity of the compound against various cancer cell lines. It was found to be selectively cytotoxic to PI3Kα-dependent tumors while sparing normal cells, highlighting its potential as a targeted therapy with reduced off-target effects .
Properties
IUPAC Name |
3-(dimethylamino)-N-(4-piperidin-1-ylquinazolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-26(2)18-8-6-7-16(13-18)22(28)25-17-9-10-19-20(14-17)23-15-24-21(19)27-11-4-3-5-12-27/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIICPFDGCZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=NC=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.